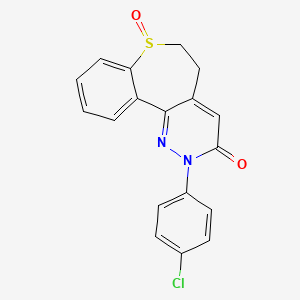

(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Y-23684 ist ein Anxiolytikum mit einer neuartigen chemischen Struktur, das hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Es hat ähnliche Wirkungen wie Benzodiazepin-Medikamente, ist aber strukturell anders und wird als nicht-Benzodiazepin-Anxiolytikum eingestuft. Y-23684 ist ein nicht-selektiver partieller Agonist an Gamma-Aminobuttersäure-A-Rezeptoren und zeigt hauptsächlich anxiolytische und antikonvulsive Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Y-23684 beinhaltet die Kondensation von 2-Aryl-5,6-dihydro-1-benzothiepino[5,4-c]pyridazin-3(2H)-onen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Y-23684 nicht ausführlich dokumentiert sind, wird die Verbindung in Forschungslaboren unter kontrollierten Bedingungen synthetisiert. Der Prozess umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die endgültige Kondensationsreaktion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Y-23684 involves the condensation of 2-aryl-5,6-dihydro-1-benzothiepino[5,4-c]pyridazin-3(2H)-ones. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for Y-23684 are not extensively documented, the compound is synthesized in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and the final condensation reaction .

Analyse Chemischer Reaktionen

Reaktionstypen

Y-23684 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Y-23684 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiepino compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of this compound can inhibit the growth of various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L−1. Notably, some compounds demonstrated efficacy comparable to standard antibiotics such as cefotaxime against pathogens like Bacillus subtilis and Chlamydia pneumonia .

| Compound | Bacterial Strain | MIC (μmol L−1) |

|---|---|---|

| 7a | Bacillus subtilis | 6 |

| 7e | Salmonella typhi | 8 |

| 9a | Staphylococcus aureus | 4–10 |

Anticancer Properties

The anticancer potential of this compound has been evaluated against several tumor cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity was assessed using the MTT assay, revealing that many derivatives exhibited potent to moderate cytotoxic activity with IC50 values indicating effective inhibition of cell growth. For example, compounds with specific side chains showed IC50 values as low as 0.66 μmol L−1, demonstrating promising antitumor activity .

| Compound | Cell Line | IC50 (μmol L−1) |

|---|---|---|

| 5a | NCI-H460 | 3.61 |

| 5d | HepG2 | 3.04 |

| 9e | HCT-116 | 4.50 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of functional groups attached to the benzothiepine moiety in enhancing biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring significantly improves antimicrobial potency .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. The ability to inhibit lipid peroxidation was tested in rat brain and kidney homogenates, revealing that certain derivatives exhibited higher inhibition rates than standard antioxidants like Trolox .

| Compound | Inhibition Rate (%) |

|---|---|

| 7a | 91.2 |

| 7d | 92.8 |

| 9d | 90.4 |

Wirkmechanismus

Y-23684 exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic and anticonvulsant effects. The compound’s selective binding to gamma-aminobutyric acid A receptors results in minimal sedative side effects compared to traditional benzodiazepines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diazepam: Ein vollständiger Agonist an Gamma-Aminobuttersäure-A-Rezeptoren mit starken sedativen Wirkungen.

Clobazam: Ein weiteres Benzodiazepin mit anxiolytischen und antikonvulsiven Eigenschaften.

Bretazenil: Ein partieller Agonist an Gamma-Aminobuttersäure-A-Rezeptoren, ähnlich wie Y-23684

Einzigartigkeit

Y-23684 ist einzigartig aufgrund seiner selektiven anxiolytischen und antikonvulsiven Wirkungen mit minimalen sedativen Nebenwirkungen. Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen .

Biologische Aktivität

(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, specifically the derivative 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of benzothiepino derivatives that exhibit significant therapeutic potential, particularly in neuropharmacology and oncology.

1. Antianxiety Effects

Research has demonstrated that (1)Benzothiepino(5,4-c)pyridazin-3(2H)-one exhibits anti-anxiety properties. In studies involving animal models, compounds with a 4'-chlorophenyl substituent showed enhanced efficacy in displacing diazepam from rat brain membranes and preventing convulsions induced by bicuculline. Notably, the compound was found to be twice as potent as diazepam in certain behavioral tests while exhibiting less muscle relaxation effects .

2. Antiproliferative Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various human cancer cell lines indicated significant anti-proliferative effects, particularly through the inhibition of the PI3K pathway. One study reported an IC50 value of 0.091 μM for a related compound against PI3Kα, suggesting strong potential for further development in cancer therapeutics .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiepino core can significantly influence biological activity. For instance, the presence of halogen groups on the phenyl ring enhances binding affinity to benzodiazepine receptors and increases anticonvulsant activity .

Case Study 1: In Vivo Efficacy

In a controlled study involving rats subjected to conflict tests (Vogel type), the compound demonstrated superior efficacy compared to traditional anxiolytics. The study highlighted that while both S-(+)- and R-(-)-enantiomers were active, the S-(+)-enantiomer exhibited a threefold higher affinity for benzodiazepine receptors than its counterpart .

Case Study 2: Cancer Cell Line Evaluation

A series of derivatives including (1)Benzothiepino(5,4-c)pyridazin-3(2H)-one were tested against several cancer cell lines. The results indicated that compounds with specific aryl substitutions led to marked reductions in cell viability, particularly in breast and prostate cancer models. These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy .

Data Tables

Eigenschaften

CAS-Nummer |

118288-67-8 |

|---|---|

Molekularformel |

C18H13ClN2O2S |

Molekulargewicht |

356.8 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-7-oxo-5,6-dihydro-[1]benzothiepino[5,4-c]pyridazin-3-one |

InChI |

InChI=1S/C18H13ClN2O2S/c19-13-5-7-14(8-6-13)21-17(22)11-12-9-10-24(23)16-4-2-1-3-15(16)18(12)20-21/h1-8,11H,9-10H2 |

InChI-Schlüssel |

WHMCSFWQVGJBGM-UHFFFAOYSA-N |

SMILES |

C1CS(=O)C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1CS(=O)C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide 2-(4-chlorophenyl)-5,6-dihydro-(1)-benzothiepino(5,4-c)pyridazin-3(2H)-one-7-oxide Y 23684 Y-23684 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.